4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one
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Overview
Description
4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a dichlorophenyl group, a benzodiazole ring, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzyl chloride with 1H-1,3-benzodiazole-2-amine to form the benzodiazole intermediate. This intermediate is then reacted with prop-2-en-1-ylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the dichlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenyl derivatives: Compounds with similar dichlorophenyl groups.
Benzodiazole derivatives: Compounds containing the benzodiazole ring.
Pyrrolidinone derivatives: Compounds with the pyrrolidinone moiety.
Uniqueness
4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties not commonly found in other compounds. This uniqueness makes it a valuable subject of study in various research fields .
Properties
Molecular Formula |
C21H19Cl2N3O |
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Molecular Weight |
400.3 g/mol |
IUPAC Name |
4-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
InChI |
InChI=1S/C21H19Cl2N3O/c1-2-9-25-12-15(10-20(25)27)21-24-18-5-3-4-6-19(18)26(21)13-14-7-8-16(22)11-17(14)23/h2-8,11,15H,1,9-10,12-13H2 |
InChI Key |
BIQOJGQIBGUCGA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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